Pyrazolo[1,5-a]pyridin-6-ol

Catalog No.
S734594
CAS No.
184473-24-3
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyridin-6-ol

CAS Number

184473-24-3

Product Name

Pyrazolo[1,5-a]pyridin-6-ol

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H

InChI Key

AUNMXGKVJSSDFN-UHFFFAOYSA-N

SMILES

C1=CC(=CN2C1=CC=N2)O

Canonical SMILES

C1=CC(=CN2C1=CC=N2)O

Pyrazolo[1,5-a]pyridin-6-ol is a fused bicyclic heteroaromatic building block characterized by a reactive hydroxyl group at the 6-position of the pyrazolopyridine core. With a predicted pKa of approximately 8.4, the 6-hydroxyl group is readily deprotonated by mild bases such as potassium carbonate, facilitating highly efficient nucleophilic substitutions [1]. In industrial and medicinal chemistry procurement, this compound is primarily sourced as a regiospecific precursor for etherification (via Williamson or Mitsunobu reactions) and for conversion into highly reactive triflates [2]. Its precise regiochemistry is indispensable for synthesizing advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR modulators where the 6-position vector is critical for target engagement and structural optimization [3].

Substituting Pyrazolo[1,5-a]pyridin-6-ol with its positional isomers (such as the 4-ol or 7-ol) or its halide counterpart (6-bromo-pyrazolo[1,5-a]pyridine) fundamentally compromises both synthetic efficiency and end-product viability. From a process chemistry perspective, attempting to synthesize 6-alkoxy derivatives starting from the 6-bromo analog requires expensive palladium-catalyzed C-O cross-coupling, which is prone to lower yields, requires specialized ligands, and introduces heavy metal impurities that complicate purification [1]. Conversely, the 6-ol allows for direct, scalable, and metal-free etherification. Furthermore, in medicinal applications, substituting the 6-ol with a 4-ol or 7-ol alters the spatial trajectory of the attached pharmacophore, typically resulting in severe steric clashes within the protein binding pocket and destroying target affinity [2].

Scalability and Cost-Efficiency in C-O Bond Formation

For the synthesis of 6-alkoxy pyrazolo[1,5-a]pyridines, utilizing Pyrazolo[1,5-a]pyridin-6-ol allows for direct Williamson etherification using mild bases (e.g., K2CO3) and alkyl halides, routinely achieving yields exceeding 80% without the use of transition metals [1]. In contrast, achieving the same C-O linkage from 6-bromo-pyrazolo[1,5-a]pyridine requires Buchwald-Hartwig cross-coupling, which typically tops out at 40-60% yield and requires expensive palladium catalysts and specialized phosphine ligands [2].

Evidence DimensionYield and catalyst requirement for 6-alkoxy synthesis
Target Compound Data>80% yield, metal-free (K2CO3/alkyl halide)
Comparator Or Baseline6-bromo-pyrazolo[1,5-a]pyridine (40-60% yield, Pd-catalyzed)
Quantified Difference>20-40% absolute yield improvement with elimination of precious metal costs
ConditionsStandard industrial alkylation vs. Pd-catalyzed C-O cross-coupling

Procuring the 6-ol directly eliminates the need for expensive palladium catalysts and complex purification steps associated with heavy metal removal in pharmaceutical scale-up.

Enhanced Electrophilicity via Triflate Conversion

When C-C or C-N cross-coupling is required at the 6-position, Pyrazolo[1,5-a]pyridin-6-ol can be quantitatively converted to its corresponding trifluoromethanesulfonate (triflate) [1]. The resulting 6-triflate exhibits significantly higher reactivity in Suzuki and Stille couplings compared to 6-chloro-pyrazolo[1,5-a]pyridine. While the 6-chloro analog often requires temperatures exceeding 100°C and specialized dialkylbiaryl phosphine ligands to achieve full conversion, the 6-triflate readily undergoes coupling at 60°C or lower with standard Pd(PPh3)4 [2].

Evidence DimensionActivation temperature for Pd-catalyzed cross-coupling
Target Compound Data6-triflate (derived from 6-ol) reacts at ≤60°C
Comparator Or Baseline6-chloro-pyrazolo[1,5-a]pyridine (requires >100°C)
Quantified Difference>40°C reduction in required reaction temperature
ConditionsSuzuki-Miyaura cross-coupling conditions

The ability to generate a highly reactive triflate allows for the late-stage functionalization of temperature-sensitive and complex molecular scaffolds.

Regioselective Pharmacophore Vectoring in Kinase Inhibition

In the optimization of RET and ErbB kinase inhibitors, the position of the oxygen-linked side chain on the pyrazolopyridine core is strictly governed by the binding pocket geometry. Derivatives synthesized from Pyrazolo[1,5-a]pyridin-6-ol project their substituents along a vector that optimally occupies the hinge region, maintaining nanomolar potency (IC50 < 10 nM) [1]. Shifting the hydroxyl anchor to the 4-position (using pyrazolo[1,5-a]pyridin-4-ol) alters this vector, typically resulting in a >100-fold loss in binding affinity due to steric clashes with the kinase domain [2].

Evidence DimensionKinase binding affinity (IC50)
Target Compound Data6-O-substituted derivatives (IC50 < 10 nM)
Comparator Or Baseline4-O-substituted derivatives (IC50 > 1000 nM)
Quantified Difference>100-fold preservation of target affinity
Conditionsin vitro kinase inhibition assays

Buyers must procure the exact 6-ol isomer, as positional analogs will yield biologically inactive compounds in targeted drug discovery programs.

Precursor for RET and ErbB Kinase Inhibitors

Pyrazolo[1,5-a]pyridin-6-ol is the optimal starting material for synthesizing advanced kinase inhibitors. Its 6-hydroxyl group serves as an essential anchor for attaching solubilizing or target-binding ether side chains, which are critical for achieving nanomolar potency and favorable pharmacokinetic profiles [1].

Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

In the development of GPCR targeted therapies, such as Gpr17 modulators, the compound is utilized to construct the 6-alkoxy pyrazolopyridine core. The metal-free etherification of the 6-ol ensures high-purity intermediates suitable for downstream biological testing without heavy metal contamination [2].

Late-Stage Diversification via Triflate Intermediates

For medicinal chemistry libraries requiring diverse functionalization at the 6-position, the 6-ol is readily converted into a highly reactive triflate. This enables rapid, low-temperature palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) that are incompatible with the less reactive 6-chloro analogs [3].

XLogP3

0.7

Dates

Last modified: 08-15-2023

Explore Compound Types